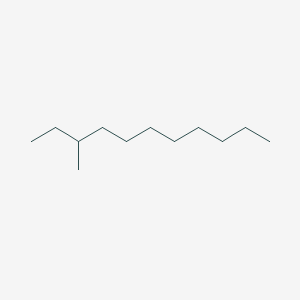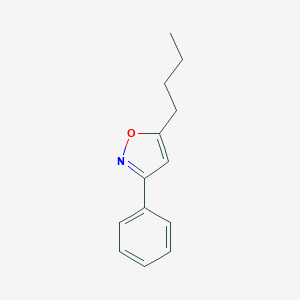
5-Butyl-3-phenyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-phenyl-1,2-oxazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPO is a derivative of oxazole, a five-membered aromatic heterocycle that contains one oxygen and one nitrogen atom. The compound is known for its unique structural features and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole is not well understood, but it is believed to involve the interaction of the compound with specific cellular targets. 5-Butyl-3-phenyl-1,2-oxazole has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-Butyl-3-phenyl-1,2-oxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Butyl-3-phenyl-1,2-oxazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using standard organic chemistry techniques, and it exhibits a wide range of biological and pharmacological activities. However, 5-Butyl-3-phenyl-1,2-oxazole also has several limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with in certain experimental settings. Additionally, 5-Butyl-3-phenyl-1,2-oxazole has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on 5-Butyl-3-phenyl-1,2-oxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and scalable. Another area of interest is the investigation of 5-Butyl-3-phenyl-1,2-oxazole's potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to better understand the mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole and its potential applications in treating inflammatory and cancerous diseases. Finally, more studies are needed to investigate the pharmacokinetic properties of 5-Butyl-3-phenyl-1,2-oxazole and its potential for use in drug development.
Méthodes De Synthèse
5-Butyl-3-phenyl-1,2-oxazole can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a thiocarbonyl compound, and a primary amine. The Knorr reaction involves the cyclization of a β-ketoamide with a primary amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
5-Butyl-3-phenyl-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. 5-Butyl-3-phenyl-1,2-oxazole has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propriétés
Numéro CAS |
1017-10-3 |
|---|---|
Nom du produit |
5-Butyl-3-phenyl-1,2-oxazole |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
5-butyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Clé InChI |
GRPJGWORVDJSRE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
SMILES canonique |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Synonymes |
5-Butyl-3-phenylisoxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



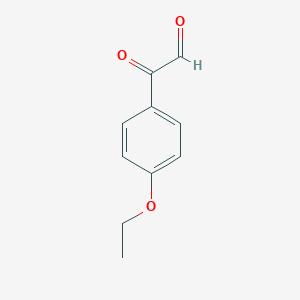
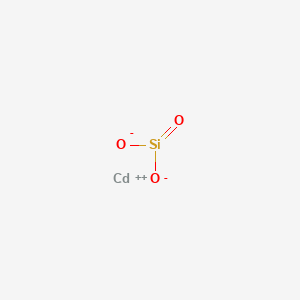
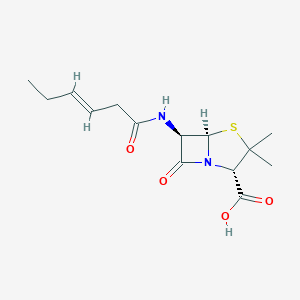
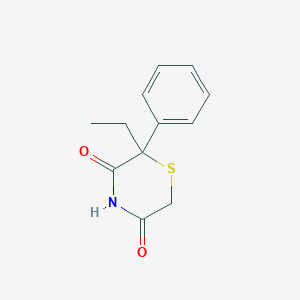
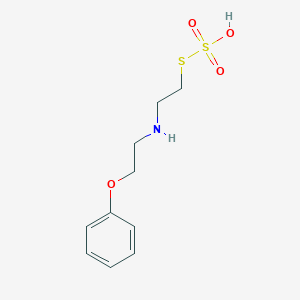
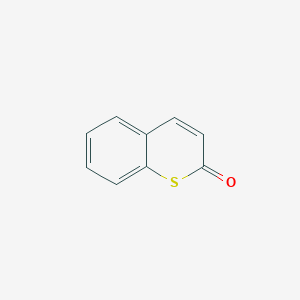
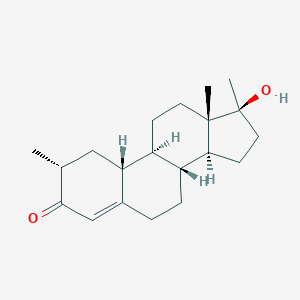
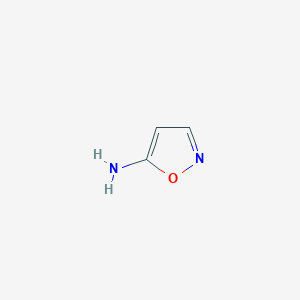
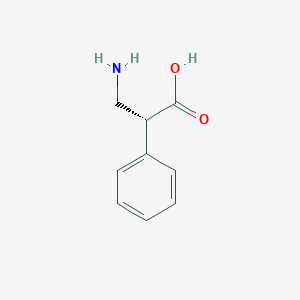

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
